Benzamide,n-(5-iodo-2-pyridinyl)-4-methyl-
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Overview
Description
Benzamide, N-(5-iodo-2-pyridinyl)-4-methyl- is an organic compound characterized by the presence of a benzamide group substituted with a 5-iodo-2-pyridinyl moiety and a methyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, N-(5-iodo-2-pyridinyl)-4-methyl- typically involves the following steps:
Iodination of 2-pyridine: The starting material, 2-pyridine, is iodinated using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide to yield 5-iodo-2-pyridine.
Formation of Benzamide: The iodinated pyridine is then reacted with 4-methylbenzoyl chloride in the presence of a base such as triethylamine or pyridine to form the desired benzamide derivative.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and more efficient purification techniques such as recrystallization or chromatography.
Types of Reactions:
Substitution Reactions: The iodine atom in the 5-iodo-2-pyridinyl group can undergo nucleophilic substitution reactions, making it a versatile intermediate for further functionalization.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly at the pyridine ring and the benzamide moiety.
Coupling Reactions: The presence of the iodine atom allows for palladium-catalyzed coupling reactions such as Suzuki or Heck reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or thiols can be used under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts with bases like potassium carbonate in solvents such as DMF or toluene.
Major Products:
Substituted Pyridines: Depending on the nucleophile used, various substituted pyridines can be obtained.
Oxidized or Reduced Derivatives: Products with altered oxidation states at the pyridine or benzamide groups.
Chemistry:
Intermediate in Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Ligand in Coordination Chemistry: The pyridine moiety can coordinate to metal centers, making it useful in the synthesis of metal complexes.
Biology and Medicine:
Pharmacological Research:
Radiolabeling: The iodine atom can be replaced with radioactive isotopes for imaging studies.
Industry:
Material Science: Used in the development of new materials with specific electronic or optical properties.
Catalysis: As a ligand in catalytic systems for various chemical transformations.
Mechanism of Action
The mechanism of action of Benzamide, N-(5-iodo-2-pyridinyl)-4-methyl- depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The pyridine ring can participate in π-π interactions or hydrogen bonding, while the benzamide group can form hydrogen bonds with biological targets.
Comparison with Similar Compounds
- Benzamide, N-(5-bromo-2-pyridinyl)-4-methyl-
- Benzamide, N-(5-chloro-2-pyridinyl)-4-methyl-
- Benzamide, N-(5-fluoro-2-pyridinyl)-4-methyl-
Comparison:
- Halogen Substitution: The iodine atom in Benzamide, N-(5-iodo-2-pyridinyl)-4-methyl- makes it more reactive in substitution reactions compared to its bromo, chloro, and fluoro analogs.
- Physical Properties: The size and polarizability of the iodine atom can influence the compound’s physical properties, such as melting point and solubility.
- Reactivity: The larger atomic radius of iodine compared to other halogens can affect the compound’s reactivity in coupling reactions and its ability to form complexes with metals.
This detailed overview provides a comprehensive understanding of Benzamide, N-(5-iodo-2-pyridinyl)-4-methyl-, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
N-(5-iodopyridin-2-yl)-4-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11IN2O/c1-9-2-4-10(5-3-9)13(17)16-12-7-6-11(14)8-15-12/h2-8H,1H3,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKTVLFAIOHEOEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=NC=C(C=C2)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11IN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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